molecular formula C18H20N2O4S B12619784 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide

Cat. No.: B12619784
M. Wt: 360.4 g/mol
InChI Key: VPZQFHCZKRFGJL-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolidinone ring and a naphthalenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenyl precursor, followed by the introduction of the cyclohexyl group. The final step involves the formation of the thiadiazolidinone ring and the incorporation of the dioxide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidin-3-one derivatives: Compounds with similar thiadiazolidinone rings but different substituents.

    Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.

Uniqueness

1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide stands out due to its combination of a thiadiazolidinone ring and a naphthalenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

5-(7-cyclohexyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C18H20N2O4S/c21-17-10-14-7-6-13(12-4-2-1-3-5-12)8-15(14)9-16(17)20-11-18(22)19-25(20,23)24/h6-10,12,21H,1-5,11H2,(H,19,22)

InChI Key

VPZQFHCZKRFGJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O

Origin of Product

United States

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